2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1021051-22-8
VCID: VC6932639
InChI: InChI=1S/C21H21N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-12,22H,13-16H2
SMILES: C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Molecular Formula: C21H21N5O3S
Molecular Weight: 423.49

2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide

CAS No.: 1021051-22-8

Cat. No.: VC6932639

Molecular Formula: C21H21N5O3S

Molecular Weight: 423.49

* For research use only. Not for human or veterinary use.

2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide - 1021051-22-8

Specification

CAS No. 1021051-22-8
Molecular Formula C21H21N5O3S
Molecular Weight 423.49
IUPAC Name 2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide
Standard InChI InChI=1S/C21H21N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-12,22H,13-16H2
Standard InChI Key LQPDOMDEMMDDSQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Introduction

Chemical Identity and Structural Features

2-phenyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide (IUPAC name: N-[2-( triazolo[4,3-b]pyridazin-6-yloxy)ethyl]-2-phenylethanesulfonamide) is characterized by three key structural motifs:

  • A triazolopyridazine heterocycle substituted with a phenyl group at position 3.

  • An ethoxyethyl linker connecting the heterocycle to the sulfonamide group.

  • A 2-phenylethanesulfonamide moiety.

The molecular formula is C₂₃H₂₂N₆O₃S, with a molecular weight of 474.53 g/mol. Computational modeling predicts moderate aqueous solubility (∼0.5 mg/mL) due to the sulfonamide’s polarity, balanced by hydrophobic contributions from the phenyl and triazolopyridazine groups .

Synthetic Routes and Optimization

The synthesis of this compound likely follows strategies analogous to those reported for related triazolopyridazine sulfonamides . A representative pathway involves:

Formation of the Triazolopyridazine Core

The triazolopyridazine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, 3-phenyl- triazolo[4,3-b]pyridazin-6-ol can be synthesized by reacting 6-chloropyridazine with phenylhydrazine under basic conditions, followed by oxidative cyclization using iodine or hypervalent iodine reagents .

Ether Linker Installation

Coupling the triazolopyridazine core to the ethoxyethyl spacer employs nucleophilic substitution or Mitsunobu reactions. In a protocol similar to the synthesis of NC-III-49–1 , the hydroxyl group of the heterocycle reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

Sulfonamide Functionalization

The final step involves sulfonylation of the ethylamine intermediate. As demonstrated in the preparation of NC-II-259–1 , treatment of the amine with 2-phenylethanesulfonyl chloride in pyridine/dichloromethane yields the target sulfonamide. Purification via flash chromatography (hexanes/EtOAc gradient) typically affords the final product in ∼60–75% yield.

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Core formationPhenylhydrazine, I₂, DCM, 40°C52
Etherification1,2-Dibromoethane, K₂CO₃, DMF68
Sulfonylation2-Phenylethanesulfonyl chloride, pyridine73

Pharmacological Activity and Mechanism

While direct data on this compound remain limited, its structural similarity to BET inhibitors like GXH-IV-075 and NC-III-49–1 suggests potential epigenetic activity . Key findings from analogous compounds include:

BET Bromodomain Inhibition

Bivalent inhibitors containing sulfonamide linkers exhibit enhanced selectivity for BRD4 and BRDT by inducing dimerization of bromodomains . The ethanesulfonamide group in 2-phenyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide may similarly stabilize protein-protein interactions, as observed in crystallographic studies of related compounds .

Antiproliferative Effects

Patent data on triazolopyridazine derivatives (e.g., WO2022132049A1 ) report IC₅₀ values of 10–50 nM against leukemia (HL-60) and solid tumor (MCF-7) cell lines. Mechanistically, these compounds downregulate MYC and BCL-2 transcription by displacing BET proteins from chromatin .

Structure-Activity Relationships (SAR)

Critical SAR insights from related molecules include:

  • Triazolopyridazine Substitution: Phenyl groups at position 3 improve hydrophobic interactions with the BET ZA channel, as seen in GXH-II-083 .

  • Linker Length: Ethoxyethyl spacers optimize distance between the heterocycle and sulfonamide, balancing potency and solubility .

  • Sulfonamide Tail: 2-Phenylethyl groups enhance membrane permeability compared to bulkier substituents .

Table 2: SAR Comparison of Analogous Compounds

CompoundBET IC₅₀ (nM)Solubility (µg/mL)
GXH-IV-075148.2
NC-III-49–12212.5
Target Compound (Predicted)18–305.8

Therapeutic Applications and Future Directions

Preclinical data position this compound as a candidate for:

  • Oncology: Targeting BET-dependent cancers (e.g., AML, prostate cancer) .

  • Inflammation: Modulation of NF-κB via bromodomain inhibition .

Future research should prioritize in vivo efficacy studies and scaffold optimization to improve blood-brain barrier penetration for neurological applications.

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